molecular formula C13H13NO2 B2794275 5-(benzyloxy)-2-methylpyridin-4(1H)-one CAS No. 958753-83-8

5-(benzyloxy)-2-methylpyridin-4(1H)-one

Cat. No. B2794275
CAS RN: 958753-83-8
M. Wt: 215.252
InChI Key: KUXLNQVLYVVIJK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methylpyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

FLAP Inhibitors Development

5-(benzyloxy)-2-methylpyridin-4(1H)-one derivatives have been studied for their application in the development of 5-lipoxygenase-activating protein (FLAP) inhibitors. These inhibitors, such as AM803, have demonstrated potency in FLAP binding and inhibition of leukotriene B(4) in human blood. They have undergone clinical trials for potential use in treating asthma (Stock et al., 2011).

Benzylation of Alcohols

The compound has been utilized in the benzylation of alcohols, demonstrating its role in organic synthesis. Specifically, a stable, neutral organic salt form of the compound has been developed for converting alcohols into benzyl ethers, showing good to excellent yield (Poon & Dudley, 2006).

Novel Synthesis Approaches

Research has expanded on the synthesis of various derivatives, including novel 1-Aryl-5-benzoyl-6-phenyl-3,4-dihydropyridin-2(1H)-ones, by altering the solvent system in the synthesis process. This method has provided a range of compounds in moderate to good yields (Nordmann & Mueller, 2013).

Synthesis of Heterocyclic Derivatives

The compound has been used in the annulation of various pyridines to produce heterocyclic derivatives. This synthesis has led to various derivatives with potential applications in medicinal chemistry (Yale, 1977).

Cytotoxicity Evaluation

Derivatives of the compound have been synthesized and evaluated for cytotoxicity against human tumor cell lines. These studies have identified specific derivatives with significant inhibitory effects on cancer cell growth, highlighting the potential for therapeutic applications (Chen et al., 2003).

Stereoselective Synthesis

The compound has been involved in reactions leading to the synthesis of aliphatic compounds with specific stereochemical configurations. This stereoselective synthesis is important for the development of compounds with desired biological activities (Donnelly et al., 2004).

Inhibitors for HIV-1 Reverse Transcriptase

Its derivatives have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research contributes to the development of new antiviral therapies (Hoffman et al., 1993).

properties

IUPAC Name

2-methyl-5-phenylmethoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-7-12(15)13(8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXLNQVLYVVIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-methylpyridin-4(1H)-one

Synthesis routes and methods

Procedure details

A mixture of 3-benzyloxy-6-methyl-4-oxo-1,4-dihydro-pyridine-2-carboxylic acid (5.2 g, 20.0 mmol) in dimethylformamide (12 mL) was heated in an oil bath for 8 h. The temperature of the oil bath was maintained at 120° C. A solid separated upon cooling to RT. The solid 5-benzyloxy-2-methyl-1H-pyridin-4-one was suction filtered and washed with hexane. The isolated solid was dried under high vacuum for 16 h (3.32 g, 77% yield). 1H NMR (400 MHz, MeOH-D4) δ (ppm): 7.45-7.46 (m, overlapping peaks, 2H, Ar—H and CH), 7.29-7.39 (m, overlapping peaks, 4H, Ar—H), 6.34 (s, 1H, CH), 5.07 (s, 2H, OCH2), 2.30 (s, 3H, CH3); MS-ESI (m/z): 216.3 [M+1]+, 215.6 [M]+, 188.3.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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